REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([F:11])[CH:4]=1)#[CH:2].[H][H]>CCOC(C)=O.[Pd]>[CH2:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([F:11])[CH:4]=1)[CH3:2]
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Name
|
|
Quantity
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1.29 g
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Type
|
reactant
|
Smiles
|
C(#C)C1=CC(=C(C#N)C=C1)F
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Name
|
|
Quantity
|
130 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
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Type
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CUSTOM
|
Details
|
After shaking for two hours the black suspension
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
|
FILTRATION
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Details
|
was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The pad was washed thoroughly with EtOAc
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Type
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CONCENTRATION
|
Details
|
the combined filtrates were concentrated under reduced pressure
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=C(C#N)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |